molecular formula C7H9NO B186147 3-Oxocyclohexanecarbonitrile CAS No. 17983-30-1

3-Oxocyclohexanecarbonitrile

Cat. No.: B186147
CAS No.: 17983-30-1
M. Wt: 123.15 g/mol
InChI Key: PVUOBVLYQILCTE-UHFFFAOYSA-N
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Description

3-Oxocyclohexanecarbonitrile: is an organic compound with the molecular formula C7H9NO It is a derivative of cyclohexane, featuring a ketone group at the third position and a nitrile group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxocyclohexanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with cyanide sources under controlled conditions. For instance, the reaction of cyclohexanone with sodium cyanide in the presence of a suitable catalyst can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, typically involving temperatures around 50-60°C and vacuum distillation .

Chemical Reactions Analysis

Types of Reactions: 3-Oxocyclohexanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: 3-Oxocyclohexanecarbonitrile is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is studied for its potential as a precursor in the synthesis of bioactive molecules. It is also explored for its role in enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound finds applications in the production of fine chemicals and specialty materials. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-oxocyclohexanecarbonitrile involves its interaction with various molecular targets. The ketone and nitrile groups can participate in nucleophilic and electrophilic reactions, respectively. These interactions can lead to the formation of new bonds and the modification of existing structures. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the cyclohexane ring .

Comparison with Similar Compounds

    Cyclohexanone: Similar structure but lacks the nitrile group.

    Cyclohexanecarbonitrile: Similar structure but lacks the ketone group.

    3-Aminocyclohexanecarbonitrile: Similar structure but with an amine group instead of a ketone group.

Uniqueness: 3-Oxocyclohexanecarbonitrile is unique due to the presence of both a ketone and a nitrile group on the cyclohexane ring. This dual functionality allows for a wide range of chemical transformations and applications that are not possible with its simpler analogs .

Properties

IUPAC Name

3-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-5-6-2-1-3-7(9)4-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUOBVLYQILCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, ammonium chloride (4.17 g, 0.078 mol) and potassium cyanide (6.77 g, 0.104 mol) were added to a solution of 2-cyclohexen-1-one (5.0 g, 0.052 mol) in a 15%-aqueous N,N-dimethylformamide solution (60 ml) at room temperature, and the resulting mixture was heated to 100° C. After 3 hours, the reaction solution was poured into water and extracted with chloroform, and the organic layer was dried over anhydrous magnesium sulfate. The organic layer dried was concentrated under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain 1-cyanocyclohexan-3-one (345.4 mg, 5.4%).
Quantity
4.17 g
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reactant
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6.77 g
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reactant
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5 g
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reactant
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60 mL
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of 2-cyclohexen-1-one (6 mL, 62 mmol) in hexanes (100 mL) was added 1M Et2AlCN (160 mL) in toluene with cooling at −15° C. After stirring for 30 min, the reaction mixture was poured into an ice-cold 2M HCl solution and extracted with CH2Cl2. The extracts were washed with cold 2M NaOH and water, dried and concentrated in vacuo. Distillation of the product yielded 1.7 g (22%) of 3-oxo-cyclohexanecarbonitrile, b.p. 145-146° C. (16 mmHg).
Quantity
6 mL
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reactant
Reaction Step One
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160 mL
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reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
100 mL
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solvent
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0 (± 1) mol
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ice
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Q & A

Q1: What are the key structural features of 3-Oxocyclohexanecarbonitrile and how can it be synthesized?

A1: this compound is characterized by a cyclohexane ring structure with two key substituents: a nitrile group (-CN) and a ketone group (C=O) at positions 1 and 3 respectively. [] This structure allows for diverse chemical modifications.

Q2: How does the conformation of this compound derivatives influence their crystal structures?

A2: Studies on substituted this compound derivatives reveal that the cyclohexane ring typically adopts a chair conformation to minimize steric hindrance. [, ] The orientation of the nitrile and other substituents (e.g., methyl, phenyl) on the ring can vary between axial and equatorial positions, influencing the overall molecular geometry. [, ] These conformational preferences, in conjunction with intermolecular interactions like C-H…π and C-H…N hydrogen bonds, dictate the packing arrangement of molecules within the crystal lattice. [, ]

Q3: Can you provide an example of how enantioselective catalysis has been successfully employed with a this compound derivative?

A3: The enantioselective hydration of Aziridine-2-carbonitrile, a this compound derivative, showcases the power of chiral catalysis. Researchers achieved high enantioselectivity (≥99% ee) using (2R,3R,5R)-(−)-5-(1-hydroxy-1-methylethyl)-2-methyl-3-oxocyclohexanecarbonitrile as a chiral catalyst. [] This example highlights the potential of employing chiral catalysts to access enantiomerically pure this compound derivatives for applications where specific stereoisomers are desired.

Q4: What are the potential advantages of using biocatalytic methods in the synthesis of this compound derivatives compared to traditional chemical methods?

A4: Biocatalytic methods, utilizing enzymes like lipases and nitrilases, offer several advantages: []

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